molecular formula C17H16N2O4 B5701101 N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Katalognummer B5701101
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: UJSHFUKDRCJQII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as EBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

EBA has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, EBA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBA has been reported to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, EBA has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Moreover, EBA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EBA has been shown to possess various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, EBA has been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Moreover, EBA has been reported to exhibit anti-bacterial activity by inhibiting the growth of various strains of bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, EBA has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-cancer drugs.

Zukünftige Richtungen

There are several future directions for the research on EBA, including the optimization of its synthesis method, the development of more potent derivatives, and the evaluation of its efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of EBA and to identify its potential targets for the treatment of cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, EBA is a benzoxazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. EBA possesses various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to optimize its synthesis method, develop more potent derivatives, and evaluate its efficacy in vivo.

Synthesemethoden

EBA can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to obtain EBA. Other methods of synthesis have also been reported, including the use of different catalysts and reaction conditions.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHFUKDRCJQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.